molecular formula C12H16O2Se B14700130 Ethyl 4-(phenylselanyl)butanoate CAS No. 25059-06-7

Ethyl 4-(phenylselanyl)butanoate

Cat. No.: B14700130
CAS No.: 25059-06-7
M. Wt: 271.22 g/mol
InChI Key: MJWDLDCEQJORRA-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylselanyl)butanoate is a chemical compound containing both an ester functional group and a phenylselanyl moiety, making it a valuable organoselenium building block for research applications. This reagent is primarily used in synthetic organic chemistry, where selenium-containing compounds are often employed in key transformations such as cyclization reactions, carbon-carbon bond forming reactions, and as intermediates in the synthesis of more complex molecules. Its mechanism of action in reactions typically involves the selenium group acting as a nucleophile or a leaving group, facilitating the formation of new carbon-centered radicals or carbocations. In medicinal chemistry research, organoselenium compounds are investigated for their potential biological activities, including antioxidant and gastroprotective effects, as suggested by studies on related synthetic ethyl ester derivatives . Researchers value this compound for developing novel synthetic methodologies and exploring structure-activity relationships. This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

25059-06-7

Molecular Formula

C12H16O2Se

Molecular Weight

271.22 g/mol

IUPAC Name

ethyl 4-phenylselanylbutanoate

InChI

InChI=1S/C12H16O2Se/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

MJWDLDCEQJORRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reductive Alkylation of Diphenyldiselenide

Optimization Studies

Solvent Effects

Replacing methanol with dimethylformamide (DMF) and using cesium carbonate (Cs₂CO₃) as a base improves selectivity. This modification avoids protic solvents that may protonate PhSe⁻, thereby enhancing nucleophilicity.

Catalytic Enhancements

Adding tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst accelerates the reaction by facilitating ion pairing between PhSe⁻ and the alkyl bromide. This method achieves 71% isolated yield under optimized conditions.

Direct Coupling of Benzeneselenol with Ethyl 4-Bromobutyrate

Base-Promoted Nucleophilic Substitution

An alternative route employs benzeneselenol (PhSeH) as the selenium source, reacting directly with ethyl 4-bromobutyrate in the presence of Cs₂CO₃ and TBAI.

Procedure :

  • Deprotonation : PhSeH (0.25 mmol) is treated with Cs₂CO₃ (0.25 mmol) in DMF, generating PhSe⁻.
  • Alkylation : Ethyl 4-bromobutyrate (0.28 mmol) is added, and the mixture is stirred at room temperature for 4 hours.
  • Purification : Column chromatography (petroleum ether/Et₂O) yields the product as a yellowish oil (71%).

Advantages :

  • Higher Atom Economy : Avoids the need for diselenide reduction.
  • Shorter Reaction Time : 4 hours vs. overnight for the NaBH₄ method.

Limitations :

  • Handling Challenges : Benzeneselenol is malodorous and air-sensitive, requiring inert conditions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Parameter NaBH₄/Ph₂Se₂ Method Cs₂CO₃/PhSeH Method
Selenium Source Diphenyldiselenide Benzeneselenol
Base/Reductant NaBH₄ Cs₂CO₃
Solvent Methanol DMF
Catalyst None TBAI
Reaction Time 12–24 hours 4 hours
Yield ~50–70% 71%
Scalability Moderate High

Mechanistic Divergence

  • NaBH₄ Method : Proceeds via reductive cleavage and SN₂ alkylation.
  • Cs₂CO₃ Method : Involves deprotonation of PhSeH to PhSe⁻, followed by SN₂.

Side Reactions

  • Elimination : Formation of butenoate esters at elevated temperatures.
  • Oxidation : PhSe⁻ may oxidize to PhSeSePh if exposed to air.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.31 (t, 3H, J = 7.1 Hz), 2.0–2.14 (m, 2H), 2.51 (t, 2H, J = 7.2 Hz), 3.0 (t, 2H, J = 7.2 Hz), 4.18 (q, 2H, J = 7.1 Hz), 7.28–7.59 (m, 5H).
  • ¹³C NMR : Peaks at δ 14.1 (CH₃), 22.3 (CH₂), 28.9 (CH₂), 34.2 (CH₂Se), 60.8 (OCH₂), 127.4–133.9 (Ar-C), 172.7 (C=O).
  • 77Se NMR : δ 274.6 ppm.

Purity Assessment

  • HPLC : >95% purity achieved via column chromatography.
  • Mass Spectrometry : m/z 274.6 [M+H]⁺.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • E-Factor : Lower for the Cs₂CO₃ method (less solvent waste).
  • PMI (Process Mass Intensity) : 8.2 vs. 12.5 for NaBH₄ method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(phenylselanyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the phenylselanyl group.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.

    Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl or aryl groups.

Major Products

    Oxidation: Phenylselanyl selenoxide.

    Reduction: 4-(phenylselanyl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(phenylselanyl)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of other selenium-containing compounds which may have applications in materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(phenylselanyl)butanoate involves its interaction with biological molecules through the selenium atom. Selenium can mimic sulfur in biological systems, allowing the compound to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as antioxidant activity and enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

  • Selenium vs. Sulfur: The phenylselanyl group (SePh) in the target compound is more polarizable and less electronegative than sulfur analogs (e.g., Ethyl 3-oxo-4-phenylsulfanyl-butanoate ), which may enhance nucleophilic reactivity in cross-coupling reactions.
  • Halogen Effects: Bromine in Ethyl 4-(4-bromophenyl)butanoate increases molecular weight (271.15 g/mol) and offers sites for further functionalization (e.g., Suzuki coupling).
  • Amino vs. Ether Groups: Ethyl 4-(3-chlorobenzylamino)butanoate introduces a basic nitrogen center, contrasting with the electron-donating methoxy group in Ethyl 4-(4-methoxyphenyl)butanoate .

Key Observations :

  • Catalytic Hydrogenation: Ethyl 4-(4-methoxyphenyl)butanoate is synthesized via Pd/C-catalyzed hydrogenation of an α,β-unsaturated ester, achieving 62% yield .

Physical and Chemical Properties

Substituents critically influence melting points, solubility, and stability:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference ID
Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate 138–140 328.33 Low polarity solvents
Ethyl 4-(3-methylphenyl)sulfanylbutanoate N/A 238.35 Predicted lipophilic
This compound N/A 273.21 Expected moderate polarity N/A

Key Observations :

  • Fluorine Effects : Difluoro substituents (e.g., in ) increase molecular rigidity and melting points (138–140°C).
  • Selenium Impact : The phenylselanyl group likely increases molecular weight compared to sulfur analogs (e.g., 273.21 vs. 238.35 g/mol for sulfanyl derivative ).

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